4-Methylazepane has the chemical formula C₇H₁₅N and is recognized for its flammable properties . The structure consists of a saturated nitrogen-containing ring, which can influence its reactivity and interactions with other compounds. The presence of a methyl group at the fourth position contributes to its unique chemical behavior compared to other azepanes.
-Methylazepane serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Its reactive nature allows for the incorporation of various functional groups, leading to diverse applications. For instance, 4-methylazepane derivatives have been explored in the synthesis of anticonvulsant and anti-cancer agents [1].
[1] N-(1-acetylpiperidin-4-yl)-4-methoxy-4-methylazepane-1-carboxamide, EvitaChem
The structural features of 4-methylazepane make it an attractive scaffold for drug discovery. Its ability to interact with various biological targets has led to the exploration of its potential in treating different diseases. Studies have investigated 4-methylazepane derivatives for their potential as anticonvulsants, antipsychotics, and Alzheimer's disease therapeutics [2, 3].
[2] Recent Advances in the Development of Azetidinone and Azetidines as Anticonvulsant Agents, Chemical Reviews [3] Synthesis and Pharmacological Evaluation of Novel 4-Substituted Azetidinones as Potential Anticonvulsant Agents, European Journal of Medicinal Chemistry
Several synthetic routes are available for producing 4-methylazepane:
4-Methylazepane has potential applications in:
4-Methylazepane shares similarities with several other cyclic amines, particularly those within the azepane family. Here are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Azepane | Seven-membered ring | Basic cyclic amine; no methyl substitution. |
1-Methylazepane | Substituted azepane | Methyl group at position one; different reactivity. |
2-Methylazepane | Substituted azepane | Methyl group at position two; affects ring strain. |
N-Methylazepine | Azepine derivative | Nitrogen substitution; potential biological activity. |
The uniqueness of 4-methylazepane lies in its specific methyl substitution at the fourth position, which alters its steric and electronic properties compared to its analogs. This modification can significantly influence its reactivity patterns and potential applications in organic synthesis and pharmaceuticals.
Flammable;Corrosive;Irritant